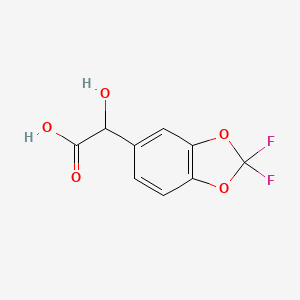
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C9H6F2O4 It is known for its unique structure, which includes a difluoro-substituted dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-difluoro-1,3-dioxane with acetic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The difluoro groups and the dioxane ring play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)acetamide
- (2,2-Difluoro-1,3-dioxaindan-5-yl)boronic acid
Uniqueness
Compared to similar compounds, 2-(2,2-Difluoro-1,3-dioxaindan-5-yl)-2-hydroxyacetic acid is unique due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C9H6F2O5 |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F2O5/c10-9(11)15-5-2-1-4(3-6(5)16-9)7(12)8(13)14/h1-3,7,12H,(H,13,14) |
InChI Key |
VWPPDHJEQDCLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(C(=O)O)O)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


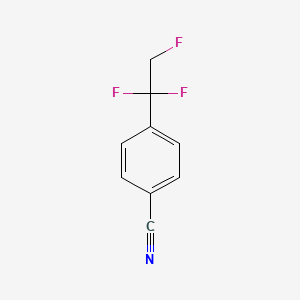
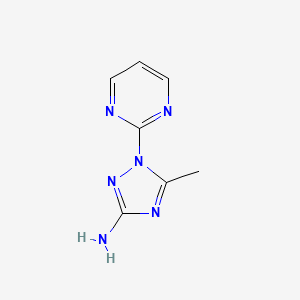
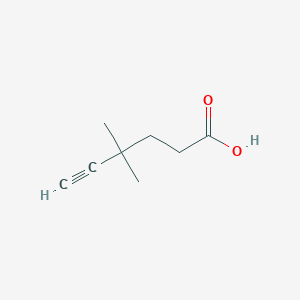
![3-Hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B13469828.png)
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate](/img/structure/B13469834.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid](/img/structure/B13469835.png)
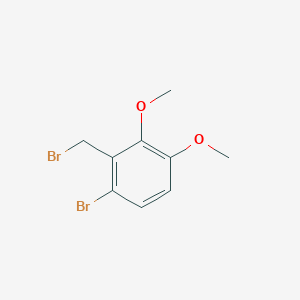
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate](/img/structure/B13469852.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
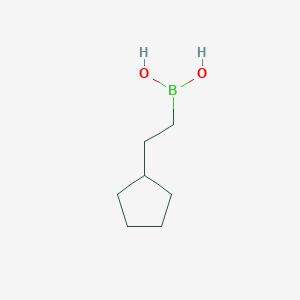
![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

